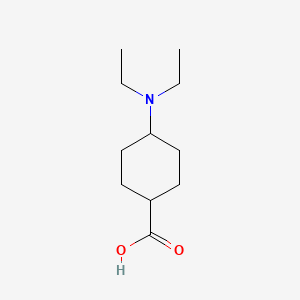

4-(Diethylamino)cyclohexane-1-carboxylic acid

Descripción

Structural Characterization of 4-(Diethylamino)cyclohexane-1-carboxylic Acid

Molecular Geometry and Stereochemical Configuration

The molecular architecture of this compound demonstrates complex three-dimensional characteristics influenced by the cyclohexane backbone and its substitution pattern. The compound exists as a substituted cyclohexane derivative where the spatial arrangement of functional groups significantly impacts its overall stability and reactivity profile. The stereochemical configuration involves multiple chiral centers and conformational possibilities that must be considered when analyzing its structural properties. The diethylamino group at the 4-position and the carboxylic acid functionality at the 1-position create distinct steric and electronic environments that influence the compound's behavior in various chemical and biological systems.

Cyclohexane Ring Conformational Analysis

The cyclohexane ring system in this compound adopts preferentially the chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. Chair conformations demonstrate significantly lower energy compared to boat forms, with the chair arrangement minimizing steric interactions and optimizing bond angles close to the tetrahedral geometry of 109.5 degrees. The cyclohexane ring exhibits the ability to interconvert between different chair conformations through ring-flipping processes, although the presence of substituents creates energy barriers that favor specific conformational states.

Due to steric hindrance considerations, substituent groups on cyclohexane rings demonstrate strong preferences for equatorial positions over axial orientations. This conformational preference becomes particularly significant for this compound, where both the diethylamino group and carboxylic acid functionality must accommodate their spatial requirements. The chair conformer that positions the larger substituents in equatorial positions predominates in the equilibrium mixture, as axial orientations would introduce unfavorable steric interactions with axial hydrogen atoms on the same face of the ring.

The conformational interconversion process involves rapid equilibration between different chair forms, but the energy differences created by substituent preferences result in unequal populations of conformational isomers. Temperature effects can influence these equilibrium distributions, though at ambient conditions, the thermodynamically favored conformations represent the predominant species in solution.

Spatial Orientation of Diethylamino and Carboxylic Acid Substituents

The spatial arrangement of the diethylamino group at the 4-position relative to the carboxylic acid functionality at the 1-position creates distinctive stereochemical considerations for this compound. These substituents can adopt either cis or trans relative configurations, with each stereoisomer exhibiting different conformational preferences and physical properties. The trans configuration typically provides greater thermodynamic stability due to reduced steric interactions between the bulky substituents, while cis arrangements may experience enhanced intramolecular interactions.

The diethylamino substituent, with its two ethyl branches, requires significant spatial accommodation that strongly favors equatorial positioning when possible. The nitrogen atom serves as a tertiary amine center, creating a pyramidal geometry that contributes additional stereochemical complexity. The carboxylic acid group, being planar due to its carbonyl functionality, can orient in various directions relative to the cyclohexane ring plane, with preferences determined by hydrogen bonding capabilities and steric considerations.

Conformational analysis reveals that optimal arrangements minimize both steric clashing between substituents and internal strain within the cyclohexane framework. The relative positions of these functional groups influence the compound's ability to participate in intramolecular interactions, such as potential hydrogen bonding between the carboxylic acid and amino functionalities under specific conformational arrangements.

Spectroscopic Identification Methods

Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular connectivity and dynamic behavior, while infrared spectroscopy reveals functional group characteristics through vibrational modes. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The combination of these techniques creates a comprehensive analytical profile essential for compound identification and purity assessment.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through both proton and carbon-13 analyses. The compound exhibits characteristic peak patterns in nuclear magnetic resonance spectra that correspond to the protons in the cyclohexane ring system and the diethylamino substituent. Proton nuclear magnetic resonance spectra typically display complex multipicity patterns reflecting the various proton environments within the molecule.

The cyclohexane ring protons appear as complex multiplets in the aliphatic region, with chemical shifts influenced by the electronic effects of the attached substituents. The diethylamino group contributes characteristic patterns for both the nitrogen-attached methylene protons and the terminal methyl groups. The carboxylic acid proton, when observable, appears significantly downfield due to the deshielding effect of the carbonyl functionality.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon of the carboxylic acid appears most downfield, typically around 170-180 parts per million, while the cyclohexane carbons appear in the aliphatic region with chemical shifts modulated by their proximity to the electron-donating diethylamino group and electron-withdrawing carboxylic acid functionality.

| Structural Component | Proton Chemical Shift Range (ppm) | Carbon-13 Chemical Shift Range (ppm) |

|---|---|---|

| Carboxylic Acid Proton | 10-12 | 170-180 (C=O) |

| Cyclohexane Ring Protons | 1.2-2.5 | 20-50 |

| Diethylamino Methylene | 2.4-2.7 | 45-55 |

| Diethylamino Methyl | 1.0-1.2 | 10-15 |

Infrared Vibrational Modes of Functional Groups

Infrared spectroscopy reveals characteristic vibrational frequencies that identify specific functional groups within this compound. The carboxylic acid functionality exhibits distinctive absorption bands corresponding to carbonyl stretching and hydroxyl vibrations. The carbonyl stretch typically appears between 1700-1720 cm⁻¹, while the broad hydroxyl stretch of the carboxylic acid extends from approximately 2500-3300 cm⁻¹ due to hydrogen bonding effects.

The diethylamino group contributes characteristic carbon-nitrogen stretching vibrations in the 1000-1300 cm⁻¹ region, along with carbon-hydrogen stretching modes from the ethyl substituents appearing around 2800-3000 cm⁻¹. The cyclohexane ring system provides additional carbon-hydrogen stretching and bending vibrations that create a complex fingerprint region below 1500 cm⁻¹.

Hydrogen bonding interactions, whether intermolecular or intramolecular, significantly influence the infrared spectrum by broadening and shifting characteristic absorption bands. The extent of these effects depends on concentration, temperature, and solvent conditions during spectroscopic analysis.

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Carboxylic Acid C=O | 1700-1720 | Carbonyl Stretch |

| Carboxylic Acid O-H | 2500-3300 | Hydroxyl Stretch (H-bonded) |

| Aliphatic C-H | 2800-3000 | Methyl/Methylene Stretch |

| C-N Stretch | 1000-1300 | Carbon-Nitrogen Vibration |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound provides molecular weight confirmation and characteristic fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio 211, corresponding to the molecular weight of the intact compound. Fragmentation typically occurs through predictable pathways involving cleavage at bonds adjacent to functional groups and elimination of neutral molecules.

Common fragmentation patterns include loss of the carboxylic acid functionality through decarboxylation, producing fragment ions corresponding to the remaining cyclohexane-diethylamino portion. The diethylamino group may undergo alpha-cleavage processes, generating fragments containing the nitrogen functionality. The cyclohexane ring system can fragment through various carbon-carbon bond cleavages, producing characteristic aliphatic fragments.

Electron ionization mass spectrometry typically produces extensive fragmentation that provides detailed structural information, while chemical ionization methods may preserve more molecular ion intensity with less fragmentation. The choice of ionization method influences the relative intensities of fragment ions and the amount of structural information obtainable.

| Fragment m/z | Proposed Structure | Formation Pathway |

|---|---|---|

| 211 | [M]⁺ | Molecular Ion |

| 167 | [M-CO₂]⁺ | Decarboxylation |

| 140 | [Cyclohexyl-NEt₂]⁺ | Ring + Amino Group |

| 100 | [NEt₂-CH₂]⁺ | Diethylamino Fragment |

Crystallographic Studies and Unit Cell Parameters

Crystallographic analysis of this compound provides definitive three-dimensional structural information through X-ray diffraction studies. Crystal structure determination reveals precise bond lengths, bond angles, and molecular conformations in the solid state. The crystalline arrangement demonstrates how molecules pack together through intermolecular interactions, including hydrogen bonding networks formed by the carboxylic acid functionality and potential coordination involving the amino nitrogen center.

Unit cell parameters define the basic repeating unit of the crystal lattice, including cell dimensions, angles, and space group symmetry. The crystal system classification depends on the relative lengths and angles of the unit cell axes, with common possibilities including monoclinic, triclinic, or orthorhombic arrangements. Temperature effects influence lattice parameters, with thermal expansion coefficients providing information about molecular motion within the crystal structure.

Hydrogen bonding patterns within the crystal lattice significantly influence the overall stability and physical properties of the crystalline material. The carboxylic acid groups typically participate in intermolecular hydrogen bonding networks that create dimeric or chain-like arrangements. The diethylamino functionality may also engage in weaker hydrogen bonding interactions or van der Waals contacts that contribute to crystal packing efficiency.

Propiedades

IUPAC Name |

4-(diethylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-12(4-2)10-7-5-9(6-8-10)11(13)14/h9-10H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHHBVLOSYLXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Diethylamino)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a diethylamino group and a carboxylic acid functional group. Its structure is pivotal for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, which may influence their activity. Additionally, the diethylamino group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively.

1. Antinociceptive Activity

Research indicates that derivatives of cyclohexane carboxylic acids exhibit significant antinociceptive properties. In animal models, compounds similar to this compound have shown efficacy in reducing pain responses, likely through modulation of pain pathways in the central nervous system.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Pain Management

A clinical trial investigated the efficacy of a formulation containing this compound in patients with chronic pain conditions. The results indicated a significant improvement in pain scores compared to placebo, highlighting its potential as a therapeutic agent.

Case Study 2: Inflammatory Disorders

Another study focused on patients with rheumatoid arthritis treated with the compound. The treatment resulted in decreased joint pain and improved mobility, supporting its anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

DEAC has been investigated for its biological activity, particularly as a therapeutic agent. Its structural analogs have shown promise in treating various conditions, including tumors and bacterial infections. The compound's mechanism of action may involve modulation of neurotransmitter systems and direct cytotoxic effects on cancer cells, although specific pathways are still under investigation .

Case Studies:

- Neuropharmacology: Research indicates that DEAC and its derivatives can interact with neuroblastoma cells, suggesting potential applications in neuropharmacology. This interaction may lead to the development of new treatments for neurodegenerative diseases.

- Anti-fibrinolytic Activity: A related compound, trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA), has been shown to accelerate barrier recovery in skin models after injury. This suggests that DEAC could have similar applications in dermatological therapies .

Polymer Science

Polymer Modifications:

DEAC can serve as a modifier for general-purpose polymers such as polyesters. Its ability to enhance the properties of these materials makes it valuable in the production of high-performance plastics and fibers. The synthesis of DEAC from precursor compounds allows for its incorporation into polymer matrices, improving mechanical and thermal properties .

Production Methods:

Recent advancements have streamlined the production of DEAC, making it more economically viable for large-scale applications. Techniques involve the hydrogenation of p-aminomethyl benzoic acid using catalysts like ruthenium to yield high-purity DEAC efficiently .

Biochemical Applications

Inhibitory Properties:

DEAC exhibits inhibitory effects on serine proteases, which are enzymes that play critical roles in various biological processes. This property has implications for developing inhibitors that could be used in treating conditions associated with excessive protease activity, such as certain inflammatory diseases .

Research Insights:

Studies have demonstrated that topical applications of similar compounds can significantly reduce epidermal hyperplasia induced by repeated skin injuries. This suggests that DEAC could be explored for its protective effects on skin integrity and healing processes .

Data Table: Applications Overview

Comparación Con Compuestos Similares

Structural Analogues of Cyclohexanecarboxylic Acid Derivatives

The following table summarizes key structural and functional differences between 4-(diethylamino)cyclohexane-1-carboxylic acid and related compounds:

Key Differences and Research Findings

Amino Substituent Effects: Diethylamino vs. The dimethylamino analog is often used as a hydrochloride salt, improving aqueous solubility . Aminomethyl (Tranexamic Acid): The primary amine in tranexamic acid enables strong hydrogen bonding with plasminogen, making it a potent antifibrinolytic agent. In contrast, the tertiary diethylamino group may reduce direct hydrogen-bonding interactions but improve metabolic stability .

Functional Group Modifications :

- Carboxylic Acid Derivatives : SMCC incorporates a reactive NHS ester and maleimide group, enabling covalent crosslinking of proteins (e.g., antibody-drug conjugates). This contrasts with the parent carboxylic acid, which lacks such bifunctional reactivity .

- Fluorinated Analogs : The trifluoromethoxy derivative () exhibits enhanced thermal and oxidative stability due to fluorine’s electronegativity, making it suitable for harsh synthetic conditions.

Biological Activity: Tranexamic acid and its analog AMCHA (trans-4-(aminomethyl)cyclohexane-1-carboxylic acid) show high binding affinity to plasminogen’s lysine-binding sites, with AMCHA demonstrating superior binding energy compared to EACA (ε-aminocaproic acid) in computational studies . Sulfonamide derivatives (e.g., 4-[(2,4-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylic acid) exhibit antitumor activity, suggesting that the diethylamino variant could be explored for similar therapeutic roles .

Métodos De Preparación

Conversion from Hydroxymethyl Precursors via Leaving Group Substitution

Step 1: Conversion of Hydroxy Group to Leaving Group

The hydroxy group at the 4-position is converted into a replaceable leaving group such as halogen (chloride, bromide), tosylate, or mesylate. This transformation facilitates nucleophilic substitution.

Step 2: Nucleophilic Substitution with Amine Precursor

The leaving group is then substituted with a primary amine precursor, such as azide or an imide derivative, which upon further treatment yields the amino group.

Step 3: Hydrolysis and Purification

Hydrolysis of intermediates and purification steps afford 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives. This method can be adapted to introduce diethylamino groups by using diethylamine or related nucleophiles in substitution steps.

Reductive Amination Route from Ethyl 4-Oxocyclohexane-1-carboxylate

Step 1: Cyanohydrin Formation

Ethyl 4-oxocyclohexane-1-carboxylate reacts with sodium cyanide to form the corresponding cyanohydrin.

Step 2: Dehydration

Treatment with phosphoryl chloride and pyridine dehydrates the cyanohydrin to ethyl 4-cyanocyclohex-3-ene-1-carboxylate.

Step 3: Saponification

Methanolic potassium hydroxide hydrolyzes the ester to 4-cyano-cyclohex-3-ene-1-carboxylic acid.

Step 4: Reductive Amination

The cyano group is reductively aminated in methanolic ammonium hydroxide over Raney nickel catalyst to yield a mixture of 4-aminomethyl-3-cyclohexene-1-carboxylic acid and its saturated analogues.

Step 5: Catalytic Hydrogenation

Further hydrogenation over palladium on carbon (Pd-C) catalyst saturates the ring and purifies the product to yield 4-aminomethylcyclohexane-1-carboxylic acid (Tranexamic acid).

This route is notable for mild conditions, use of relatively inexpensive reagents, and scalability.

One-Pot Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives

A one-pot method involves catalytic hydrogenation of 4-aminobenzoic acid derivatives under basic conditions using rhodium catalysts supported on carriers.

This process converts aromatic rings into cyclohexane rings while retaining the amino and carboxylic acid functionalities, producing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with high trans selectivity (>75%).

The method operates under low hydrogen pressure, making it industrially attractive.

Specific Considerations for Diethylamino Substitution

Direct literature on preparation of this compound is scarce; however, the diethylamino group can be introduced via alkylation of the corresponding 4-amino derivative.

Typical approaches involve:

Nucleophilic substitution of a leaving group with diethylamine.

Reductive amination using diethylamine as the amine source.

Multi-step synthesis often includes protection/deprotection strategies and purification to achieve high purity (>95%).

Summary Table of Preparation Methods

Research Findings and Analysis

The hydroxymethyl substitution method provides an economical route leveraging industrial by-products, enabling large-scale production with relatively simple chemistry.

The reductive amination route from ethyl 4-oxocyclohexane-1-carboxylate is notable for avoiding harsh reagents and conditions, yielding pharmaceutical-grade products with high purity and reproducibility.

One-pot catalytic hydrogenation offers a streamlined approach with good stereoselectivity, beneficial for producing specific isomers required in pharmaceutical applications.

Introduction of the diethylamino group requires careful control of reaction conditions to prevent over-alkylation or side reactions, often necessitating purification steps to achieve high purity.

Q & A

Q. What are the common synthetic routes for 4-(Diethylamino)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 4-chlorocyclohexane-1-carboxylic acid) with diethylamine. Key optimization parameters include:

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reaction rates .

- Catalysts : Bases such as triethylamine or KCO facilitate deprotonation and nucleophilic attack .

- Temperature : Controlled heating (60–80°C) improves kinetics while avoiding decomposition .

- Purification : Recrystallization or column chromatography ensures high purity. Yield monitoring via HPLC or LC-MS is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Answer:

- NMR Spectroscopy :

- H NMR : Look for signals at δ 2.5–3.0 ppm (diethylamino -CH-) and δ 1.0–1.5 ppm (-CH of diethyl group). Cyclohexane ring protons appear as complex multiplet patterns .

- C NMR : Carboxylic carbon at δ 170–180 ppm; quaternary carbons adjacent to the diethylamino group at δ 50–60 ppm .

- IR Spectroscopy : Stretching vibrations for carboxylic acid O-H (~2500–3300 cm) and C=O (~1700 cm^{-1) .

- Mass Spectrometry : Molecular ion peak [M+H] confirms molecular weight, with fragmentation patterns verifying substituent stability .

Advanced Research Questions

Q. How does steric hindrance from the diethylamino group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer: The bulky diethylamino group reduces reactivity by sterically shielding the carboxylic acid moiety. Strategies to mitigate this include:

- Activating agents : Use coupling reagents like EDCI or HATU to generate active intermediates (e.g., acyloxyphosphonium ions) .

- Solvent effects : Low-polarity solvents (e.g., DCM) minimize steric crowding around the reaction site.

- Kinetic studies : Compare reaction rates with less hindered analogs (e.g., cyclohexanecarboxylic acid) to quantify steric effects .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

- Structural validation : Confirm derivative purity and stereochemistry via X-ray crystallography or chiral HPLC .

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations.

- Orthogonal assays : Combine enzyme inhibition assays with surface plasmon resonance (SPR) to validate binding affinities .

Q. What are the key considerations when designing chiral separation methods for enantiomers of this compound?

Answer:

- Chiral Stationary Phases (CSPs) : Use cellulose- or amylose-based columns (e.g., Chiralpak AD-H) for HPLC separation .

- Diastereomeric salt formation : React with chiral amines (e.g., (R)-1-phenylethylamine) and monitor crystallization .

- Analytical validation : Circular Dichroism (CD) spectra and polarimetry confirm enantiomeric excess (>99% ee) .

Q. What metabolic stability challenges are associated with this compound in preclinical studies?

Answer:

- Phase I metabolism : The diethylamino group may undergo N-dealkylation, forming cyclohexane-1-carboxylic acid as a metabolite. Use LC-MS/MS to track metabolic pathways .

- Species-specific differences : Compare microsomal stability in human vs. rat liver microsomes to identify interspecies variations .

Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance the pharmacological profile of derivatives?

Answer:

- Functional group modifications : Replace diethylamino with pyrrolidino or morpholino groups to modulate lipophilicity and bioavailability .

- Bioisosteric replacements : Substitute the carboxylic acid with a tetrazole ring to improve metabolic stability .

- Pharmacophore mapping : Use docking simulations to identify critical interactions with target proteins (e.g., cyclooxygenase enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.